1-(2,6-Dimethylphenoxy)-2-propanol

Übersicht

Beschreibung

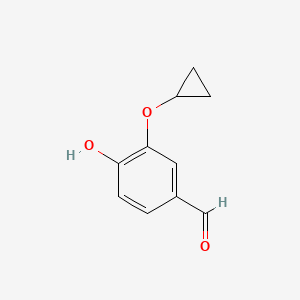

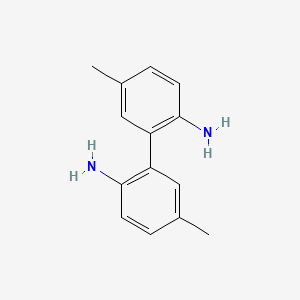

“1-(2,6-Dimethylphenoxy)-2-propanol” is a compound that belongs to the class of organic compounds known as phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring .

Synthesis Analysis

The synthesis of “1-(2,6-Dimethylphenoxy)-2-propanol” is not explicitly mentioned in the search results. Another related compound, “1-(2,6-dimethylphenoxy)propan-2-amine”, is mentioned in the context of drug metabolism-based design and synthesis .Molecular Structure Analysis

The molecular formula of “1-(2,6-Dimethylphenoxy)-2-propanol” is C11H14O2 . The molecular weight is 178.23 .Wissenschaftliche Forschungsanwendungen

Application in Polymer Science

Summary of the Application

“1-(2,6-Dimethylphenoxy)-2-propanone” is used in the synthesis of DOPO-containing Poly (2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization . This polymer is characterized by a high glass transition temperature, low dielectric constant, and low dissipation factor .

Methods of Application or Experimental Procedures

The synthesis involves a series of reactions. Initially, a Friedel–Crafts acylation reaction is employed to react 2,6-dimethylphenol with different acyl chlorides, leading to the formation of ketone derivatives substituted with 2,6-dimethylphenyl groups . Subsequently, the ketones, along with DOPO and 2,6-dimethylphenol, undergo a condensation reaction to yield a series of DOPO-substituted bisphenol derivatives . Finally, polymerizations of 2,6-dimethylphenol with these DOPO-substituted bisphenols are carried out in organic solvents using copper (I) bromide/ N -butyldimethylamine catalysts (CuBr/DMBA) under a continuous flow of oxygen, yielding telechelic PPO oligomers with DOPO moieties incorporated into the polymer backbone .

Results or Outcomes

The synthesized compounds were characterized using various analytical techniques, including Fourier transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), phosphorus nuclear magnetic resonance (31P NMR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) . When compared to conventional poly (2,6-dimethyl-1,4-phenylene oxide)s with a similar molecular weight range, all DOPO−PPOs exhibited higher glass transition temperatures, enhanced thermal degradability, and increased char yield formation at 800 °C without compromising solubility in organic solvents .

Application in Medicine

Summary of the Application

“1-(2,6-Dimethylphenoxy)-2-propanamine hydrochloride (Mexiletine)” is an anti-arrhythmic agent having local anaesthetic activity . It belongs to the triclinc crystal system, with the asymmetric unit containing two independent molecules .

Methods of Application or Experimental Procedures

Mexiletine is typically administered orally in the form of capsules. The dosage varies depending on the patient’s medical condition and response to treatment .

Results or Outcomes

Mexiletine has been shown to be effective in treating ventricular arrhythmias, including ventricular tachycardia . It works by blocking certain electrical signals in the heart that can cause an irregular heartbeat .

Safety And Hazards

The safety data sheet for a related compound, “2,6-Dimethylaniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Zukünftige Richtungen

While specific future directions for “1-(2,6-Dimethylphenoxy)-2-propanol” are not mentioned in the search results, a study on the resolution of racemic aryloxy-propan-2-yl acetates via lipase-catalyzed hydrolysis suggests potential future applications in the preparation of enantiomerically pure/enantioenriched intermediates .

Eigenschaften

IUPAC Name |

1-(2,6-dimethylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10,12H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOWJPBDGSGFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439199 | |

| Record name | 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dimethylphenoxy)-2-propanol | |

CAS RN |

61102-09-8 | |

| Record name | 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-6-methyl-3-((3-methylcyclohexyl)oxy)-N-(2H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B1624338.png)